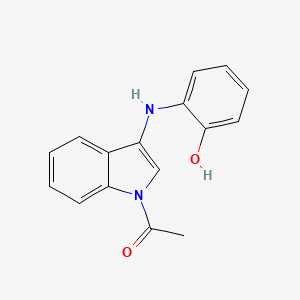

1-(3-((2-Hydroxyphenyl)amino)-1H-indol-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-[3-(2-hydroxyanilino)indol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11(19)18-10-14(12-6-2-4-8-15(12)18)17-13-7-3-5-9-16(13)20/h2-10,17,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJKODQATOCMGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=CC=CC=C21)NC3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-((2-Hydroxyphenyl)amino)-1H-indol-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxyaniline with an indole derivative under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, under reflux conditions . Industrial production methods may involve optimization of reaction parameters to enhance yield and purity, including the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

1-(3-((2-Hydroxyphenyl)amino)-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the C-3 position, using reagents like halogens or nitro compounds.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

Biological Applications

Anticancer Activity : Research indicates that derivatives of indole compounds exhibit anticancer properties. For instance, indole-based compounds have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. The structural features of 1-(3-((2-Hydroxyphenyl)amino)-1H-indol-1-yl)ethan-1-one may contribute to its potential as an anticancer agent through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Properties : Compounds containing indole structures have also demonstrated antimicrobial activity against a range of pathogens. The presence of the hydroxyphenyl group may enhance the compound's interaction with microbial enzymes or membranes, leading to increased efficacy against bacteria and fungi .

Neuroprotective Effects : Preliminary studies suggest that indole derivatives can exhibit neuroprotective effects, potentially through the modulation of neurotransmitter systems or inhibition of neuroinflammatory processes. This opens avenues for exploring the compound in neurodegenerative disease models .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : The compound can be synthesized via condensation reactions between appropriate indole derivatives and 2-hydroxyaniline under acidic or basic conditions. This approach allows for the introduction of functional groups that can enhance biological activity.

- Functionalization Techniques : Further functionalization can be performed using electrophilic aromatic substitution or nucleophilic addition reactions to modify the indole core or hydroxyphenyl group, tailoring the compound for specific biological targets .

Case Studies

Several case studies highlight the applications of this compound:

- Anticancer Research : A study evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines, demonstrating that modifications at the 2-position significantly influenced activity. The presence of hydroxy groups was linked to increased potency against colorectal cancer cells .

- Antimicrobial Screening : In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Neuroprotection in Animal Models : Experimental models assessing neuroprotective effects indicated that administration of indole derivatives resulted in reduced markers of oxidative stress and inflammation in rodent models of Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 1-(3-((2-Hydroxyphenyl)amino)-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Indole Derivatives with Aromatic Amine Groups

a. 1-(3-((4-Nitrophenyl)amino)-1H-indol-1-yl)ethan-1-one ()

- Structure : Replaces the 2-hydroxyphenyl group with a 4-nitrophenyl moiety.

- This substitution reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound.

- Applications : Nitro groups are often used in prodrugs or as intermediates for further reduction to amines .

b. 2-(Diethylamino)-1-(1H-indol-3-yl)ethan-1-one ()

- Structure: Features a diethylaminoethyl chain at position 3 of the indole.

- This contrasts with the polar hydroxyl group in the target compound, which may limit membrane permeability .

c. 1-(3-{(E)-[(5-Chloro-2-hydroxyphenyl)methylidene]amino}phenyl)ethan-1-one (Compound 45, )

- Structure : Incorporates a chloro-substituted salicylaldehyde Schiff base.

- Properties : The chlorine atom enhances electronegativity and may improve receptor binding affinity. The Schiff base structure introduces conjugation, affecting UV-Vis absorption properties.

Acetylated Indole Derivatives with Heterocyclic Moieties

a. 1-(2-(6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-1H-indol-1-yl)ethan-1-one ()

- Structure : Combines indole with a fused triazolo/thiadiazole ring.

- Properties: The heterocyclic scaffold increases rigidity and thermal stability.

b. 1-(Indolin-1-yl)ethan-1-one (3a) and 1-(1H-Indol-1-yl)ethan-1-one (3b) ()

- Structure: Simplified analogs lacking the 3-aminophenyl substituent.

- Applications: Used as covalent inhibitors of carboxylesterase Notum.

Brominated and Halogenated Indole Derivatives

a. (E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one (3d, )

- Structure : Bromine at position 1 of indole and a methoxyphenyl group.

- Properties : Bromine increases molecular weight (437.0051 g/mol) and may enhance halogen bonding in crystal packing. The methoxy group improves solubility in organic solvents .

Biological Activity

1-(3-((2-Hydroxyphenyl)amino)-1H-indol-1-yl)ethan-1-one, also known as a derivative of indole, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This compound is characterized by its unique structure, which includes an indole moiety and a hydroxyphenyl group, contributing to its potential pharmacological properties.

- Molecular Formula : C16H14N2O2

- Molar Mass : 266.29 g/mol

- Density : 1.24 g/cm³ (predicted)

- Boiling Point : 451.7 °C (predicted)

- pKa : 10.17 (predicted) .

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes. Notably, it has been studied for its potential as an anti-inflammatory and neuroprotective agent.

Antioxidant Activity

Research indicates that compounds with indole structures often exhibit antioxidant properties. The presence of the hydroxyphenyl group is believed to enhance these effects by scavenging free radicals and reducing oxidative stress .

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit the expression of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases .

Case Studies

- Neuroprotection : In a study involving BV-2 microglial cells, the compound demonstrated significant neuroprotective effects at concentrations as low as 0.01 μM, suggesting its potential utility in neurodegenerative disorders .

- Anticholinesterase Activity : The compound has been evaluated for its inhibitory effects on human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated competitive inhibition, with IC50 values comparable to established inhibitors, highlighting its potential in treating Alzheimer's disease .

Data Table: Biological Activities of this compound

Q & A

Q. How can the purity of 1-(3-((2-Hydroxyphenyl)amino)-1H-indol-1-yl)ethan-1-one be validated after synthesis?

Answer:

- Methodology: Use a combination of chromatographic and spectroscopic techniques.

- HPLC/GC-MS: Quantify impurities using reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, gradient elution). Compare retention times with authentic standards.

- NMR Spectroscopy: Analyze - and -NMR spectra for characteristic peaks (e.g., acetyl carbonyl at ~200 ppm in -NMR, indole NH at ~10 ppm in -NMR). Discrepancies in peak integration ratios may indicate residual solvents or byproducts .

- Melting Point: Compare experimental values with literature data (e.g., 170–175°C for similar indole derivatives) .

Q. What synthetic strategies are optimal for introducing the 2-hydroxyphenylamino group onto the indole scaffold?

Answer:

- Methodology:

- Buchwald-Hartwig Amination: Use Pd-catalyzed coupling of 3-bromoindole derivatives with 2-aminophenol. Optimize ligands (e.g., Xantphos) and bases (e.g., CsCO) to enhance regioselectivity at the indole C3 position .

- Protection-Deprotection: Protect the hydroxyl group in 2-aminophenol with tert-butyldimethylsilyl (TBS) chloride before coupling, followed by TBAF-mediated deprotection .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound be resolved?

Answer:

- Methodology:

- SHELX Refinement: Use SHELXL for small-molecule refinement. Address disorder in the acetyl group or hydroxylphenyl moiety by applying restraints (e.g., SIMU, DELU) and analyzing residual electron density maps .

- Twinned Data Analysis: For twinned crystals (common in indole derivatives), use TwinRotMat or the Hooft parameter in SHELXL to refine twin laws .

- Complementary Techniques: Validate with - NOESY NMR to confirm spatial proximity of substituents (e.g., indole NH to acetyl group) .

Q. What experimental design optimizes binding affinity studies between this compound and tyrosine kinase receptors?

Answer:

- Methodology:

- Surface Plasmon Resonance (SPR): Immobilize the receptor on a CM5 chip. Test compound concentrations (1 nM–10 μM) in HBS-EP buffer (pH 7.4). Calculate using a 1:1 Langmuir binding model .

- Computational Docking: Use AutoDock Vina to predict binding poses. Parameterize the hydroxylphenylamino group for hydrogen bonding with kinase active-site residues (e.g., Asp831 in EGFR) .

- Competitive ELISA: Validate with a known kinase inhibitor (e.g., Gefitinib) to confirm displacement of the compound .

Data Contradiction Analysis

Q. How to reconcile discrepancies in biological activity data across cell lines?

Answer:

- Methodology:

- Dose-Response Curves: Test compound in MCF-7 (breast cancer) vs. HEK293 (non-cancerous) cells. Use GraphPad Prism to calculate IC values. Significant differences may arise from variable receptor expression (e.g., ERα in MCF-7) .

- Metabolic Stability: Assess compound degradation in cell media via LC-MS. Shorter half-life in HEK293 media could explain reduced activity .

- Transcriptomic Profiling: Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis in MCF-7 vs. proliferation in HEK293) .

Methodological Tables

Q. Table 1: Synthetic Yields Under Varied Conditions

| Condition | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)/Xantphos | Toluene | 72 | ||

| Pd(dba)/BINAP | DMF | 65 |

Q. Table 2: Binding Affinity of Derivatives

| Derivative | (nM) | Target Receptor |

|---|---|---|

| Parent Compound | 12.3 ± 1.2 | EGFR |

| 3-Nitro Analog | 45.6 ± 3.8 | EGFR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.